molecular formula C14H17ClN2O3 B6169800 3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride CAS No. 2413896-23-6

3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride

Cat. No.: B6169800
CAS No.: 2413896-23-6
M. Wt: 296.7
InChI Key:
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Description

3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride is a complex organic compound that features a unique structure combining a benzoic acid moiety with an octahydropyrrolo[3,4-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride typically involves multiple steps. One common approach is the thermolysis of N-phthalimidoaziridines, which can be derived from 3,5-disubstituted 1,2,4-oxadiazoles . The reaction conditions often include heating in the presence of N-arylmaleimide to yield the desired pyrrolidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Lead tetraacetate is commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

2413896-23-6

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.7

Purity

95

Origin of Product

United States

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